

Cross-referencing experimental results with Phenylsilane-d3 literature data

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Compound of Interest

Compound Name: Phenylsilane-d3

Cat. No.: B15293124

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A Comprehensive Guide to Cross-Referencing Experimental Results with **Phenylsilane-d3** Literature Data

For researchers, scientists, and professionals in drug development, meticulous cross-referencing of experimental data with established literature values is a cornerstone of quality control and research integrity. This guide provides a framework for comparing the experimental results of **Phenylsilane-d3** with known data, ensuring the identity and purity of the compound.

Comparison of Spectroscopic Data

The following tables summarize the expected literature values for the spectroscopic analysis of Phenylsilane and the anticipated results for its deuterated analog, **Phenylsilane-d3**. These tables serve as a benchmark for experimental verification.

Table 1: ¹H NMR Spectroscopic Data

Parameter	Phenylsilane (Literature Value)	Phenylsilane-d3 (Expected Experimental Value)
Chemical Shift (δ)	Phenyl Protons: 7.2-7.6 ppm (multiplet)	Phenyl Protons: 7.2-7.6 ppm (multiplet)
Si-H Protons: ~4.2 ppm (singlet)	Si-D: Signal not observed in ^1H NMR	
Integration	Phenyl:Si-H ratio of 5:3	Phenyl protons integrate to 5
Coupling Constants	$1J(^{29}\text{Si}-^1\text{H}) \sim 200 \text{ Hz}$	Not applicable

Table 2: ^{13}C NMR Spectroscopic Data

Parameter	Phenylsilane (Literature Value)	Phenylsilane-d3 (Expected Experimental Value)
Chemical Shift (δ)	C1 (ipso): ~131 ppm	C1 (ipso): ~131 ppm
C2, C6 (ortho): ~135 ppm	C2, C6 (ortho): ~135 ppm	
C3, C5 (meta): ~128 ppm	C3, C5 (meta): ~128 ppm	
C4 (para): ~130 ppm	C4 (para): ~130 ppm	

Table 3: ^{29}Si NMR Spectroscopic Data

Parameter	Phenylsilane (Literature Value)	Phenylsilane-d3 (Expected Experimental Value)
Chemical Shift (δ)	$\sim -60 \text{ ppm}$	$\sim -60 \text{ ppm}$ (may show a triplet due to coupling with Deuterium)
Multiplicity	Quartet (due to coupling with 3 protons)	Singlet (proton-decoupled) or triplet (deuterium-coupled)

Table 4: FT-IR Spectroscopic Data

Vibrational Mode	Phenylsilane (Literature Value, cm-1)	Phenylsilane-d3 (Expected Experimental Value, cm-1)
Si-H Stretch	~2140	Absent
Si-D Stretch	Absent	~1550 (predicted)
Aromatic C-H Stretch	3000-3100	3000-3100
Aromatic C=C Stretch	1400-1600	1400-1600
Si-Ph Stretch	~1115	~1115
Si-H Bend	~910	Absent
Si-D Bend	Absent	~680 (predicted)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

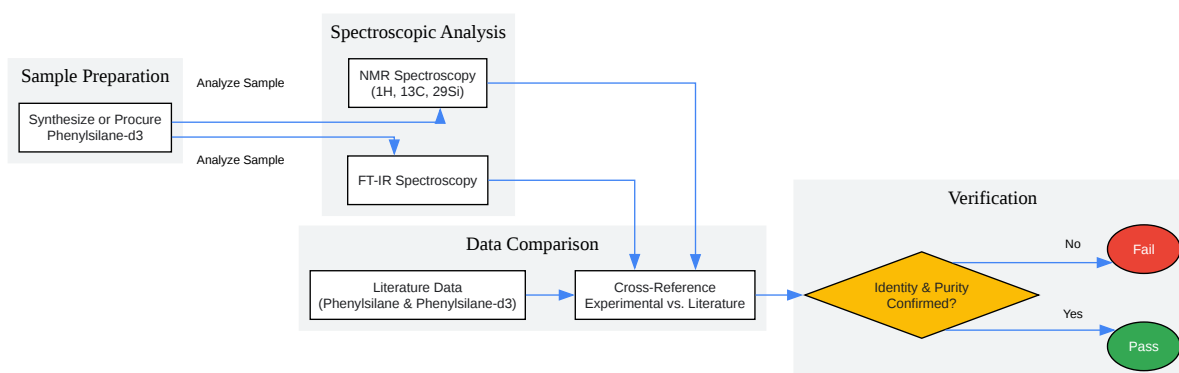
- **Sample Preparation:** Dissolve 10-20 mg of the **Phenylsilane-d3** sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
- **¹H NMR:** Acquire the spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used. The absence of a signal around 4.2 ppm is indicative of successful deuteration.
- **¹³C NMR:** Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the aromatic carbons should be consistent with the literature values for Phenylsilane.
- **²⁹Si NMR:** Acquire a proton-decoupled ²⁹Si NMR spectrum. A single resonance around -60 ppm is expected. To confirm the presence of Si-D bonds, a deuterium-coupled spectrum can be acquired, which should show a triplet for the silicon signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** For liquid samples, a small drop can be placed between two KBr or NaCl plates to form a thin film. For solid samples, a KBr pellet can be prepared.
- **Data Acquisition:** Record the spectrum in the range of 4000-400 cm^{-1} . The key diagnostic peaks to confirm deuteration are the absence of the Si-H stretching vibration around 2140 cm^{-1} and the presence of the Si-D stretching vibration around 1550 cm^{-1} .

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the characterization and verification of a **Phenylsilane-d3** sample against literature data.



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Experimental workflow for **Phenylsilane-d3** characterization.

This comprehensive approach ensures that the identity and purity of **Phenylsilane-d3** are rigorously verified, providing confidence in its use for research and development applications.

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